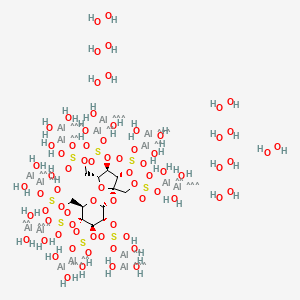
Sucralfate (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sucralfate is synthesized by the reaction of aqueous sucrose octasulfate with basic polyaluminum chloride (PAC) . The sucrose octasulfate is typically obtained by sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions involve dissolving aluminum metal into heated aqueous aluminum chloride solution to prepare PAC .
Industrial Production Methods
In industrial settings, sucralfate is produced by reacting aqueous sodium sucrose sulfate with basic polyaluminum chloride . This method ensures the formation of a stable aluminum complex that does not undergo hydrolysis, making it suitable for prolonged storage .
化学反应分析
Types of Reactions
Sucralfate undergoes various chemical reactions, including:
Complexation: Formation of a complex with aluminum ions.
Hydrolysis: Hydrolysis of sulfate groups in the presence of water.
Sulfation: Introduction of sulfate groups to the sucrose molecule.
Common Reagents and Conditions
Sulfur Trioxide: Used for the sulfation of sucrose.
Chlorosulfonic Acid: Another reagent for sulfation.
Pyridine: An organic base used in the sulfation process.
Polyaluminum Chloride: Used for complexation with sucrose octasulfate.
Major Products Formed
Aluminum Sucrose Sulfate Complex: The primary product formed from the reaction of sucrose octasulfate with polyaluminum chloride.
科学研究应用
Sucralfate has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) for the estimation of sucralfate content in samples.
Biology
Gastroprotective Agent: Inhibits pepsin activity and ulcer formation in animal models.
Medicine
Treatment of Ulcers: Used as an antacid in the treatment of duodenal ulcers.
Gastroesophageal Reflux Disease (GERD): Provides protection to the gastric lining against acid and bile salts.
Industry
Pharmaceutical Formulations: Incorporated into formulations for the treatment of gastric disorders.
作用机制
Sucralfate exerts its effects by forming a protective layer on the gastric mucosa . It binds with positively charged proteins in exudates, forming a viscous, paste-like substance that acts as a barrier against peptic acid, pepsin, and bile salts . This protective coating helps in the healing of ulcers and prevents further damage . Additionally, sucralfate increases bicarbonate production and promotes tissue growth and regeneration .
相似化合物的比较
Similar Compounds
Aluminum Hydroxide: Another compound used for its antacid properties.
Magnesium Hydroxide: Commonly used in combination with aluminum hydroxide for antacid formulations.
Bismuth Subsalicylate: Used for its gastroprotective properties.
Uniqueness of Sucralfate
Sucralfate is unique in its ability to form a protective barrier on the gastric mucosa, providing both acute and chronic protection against ulcers . Unlike other antacids, sucralfate does not neutralize stomach acid but rather forms a physical barrier that shields the mucosa from damage .
属性
分子式 |
C12H78Al16O75S8 |
|---|---|
分子量 |
2110.9 g/mol |
InChI |
InChI=1S/C12H22O35S8.16Al.8H2O2.24H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;8*1-2;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;;8*1-2H;24*1H2/q;;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1................................................/s1 |
InChI 键 |
QYRLDNBNZNJJLN-PIPKHVHYSA-F |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


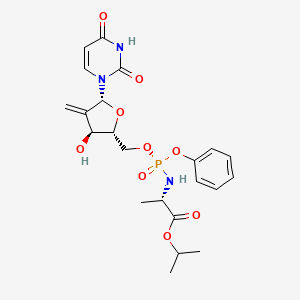
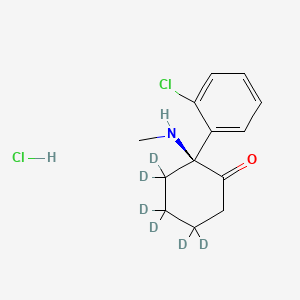
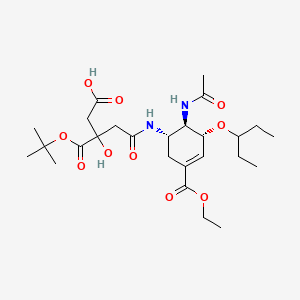
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)

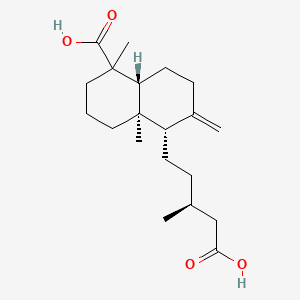
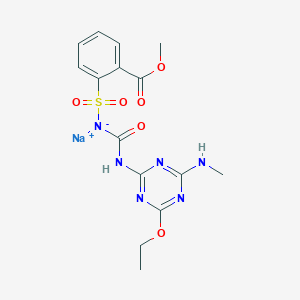
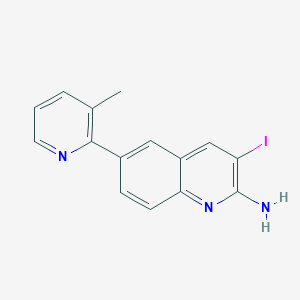
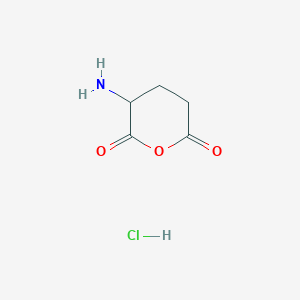
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
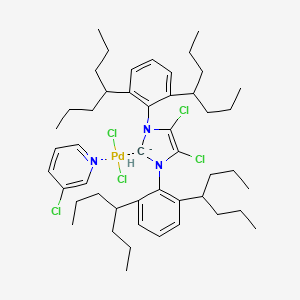

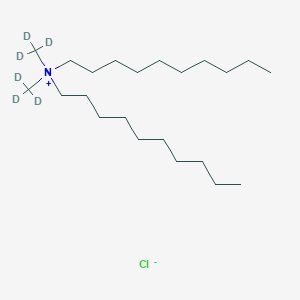
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)
